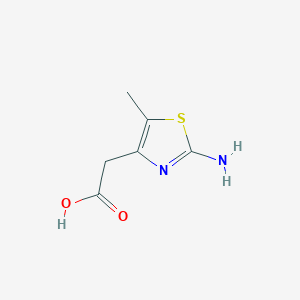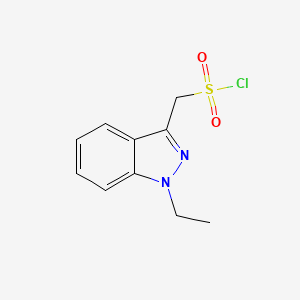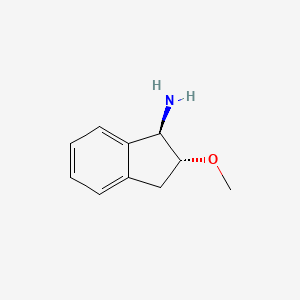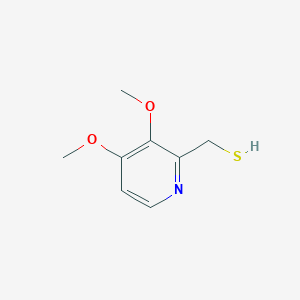
(3,4-Dimethoxypyridin-2-yl)methanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,4-Dimethoxypyridin-2-yl)methanethiol is an organic compound with the molecular formula C8H11NO2S It is a derivative of pyridine, featuring methoxy groups at the 3 and 4 positions and a methanethiol group at the 2 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dimethoxypyridin-2-yl)methanethiol typically involves the reaction of 3,4-dimethoxypyridine with a thiolating agent. One common method is the nucleophilic substitution reaction where 3,4-dimethoxypyridine is treated with methanethiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified by distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(3,4-Dimethoxypyridin-2-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methoxy groups, yielding a simpler pyridine derivative.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate, and various nucleophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Pyridine derivatives without methoxy groups.
Substitution: Compounds with different functional groups replacing the methoxy groups.
Applications De Recherche Scientifique
(3,4-Dimethoxypyridin-2-yl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential as a bioactive molecule. It may interact with biological targets such as enzymes or receptors.
Medicine: Explored for its potential therapeutic properties. It may serve as a lead compound in drug discovery.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3,4-Dimethoxypyridin-2-yl)methanethiol depends on its interaction with molecular targets. The methanethiol group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The methoxy groups may also influence the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3,4-Dimethoxypyridin-2-yl)methyl acetate: Similar structure but with an acetate group instead of a methanethiol group.
(3,4-Dimethoxypyridin-2-yl)methanol: Similar structure but with a hydroxyl group instead of a methanethiol group.
(3,4-Dimethoxypyridin-2-yl)methanone: Similar structure but with a carbonyl group instead of a methanethiol group.
Uniqueness
(3,4-Dimethoxypyridin-2-yl)methanethiol is unique due to the presence of the methanethiol group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may have different functional groups.
Propriétés
Formule moléculaire |
C8H11NO2S |
|---|---|
Poids moléculaire |
185.25 g/mol |
Nom IUPAC |
(3,4-dimethoxypyridin-2-yl)methanethiol |
InChI |
InChI=1S/C8H11NO2S/c1-10-7-3-4-9-6(5-12)8(7)11-2/h3-4,12H,5H2,1-2H3 |
Clé InChI |
XYOFJNVXEBHJEA-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=NC=C1)CS)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


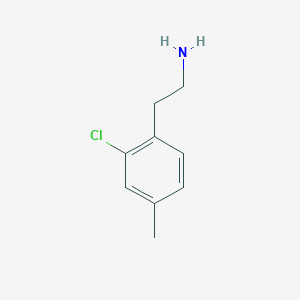
![9-Oxa-2lambda6-thia-6-azaspiro[4.5]decane-2,2-dionehydrochloride](/img/structure/B13518966.png)
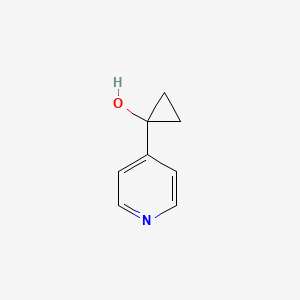
![tert-butyl N-[(3-hydroxypiperidin-3-yl)methyl]-N-methylcarbamate](/img/structure/B13518978.png)
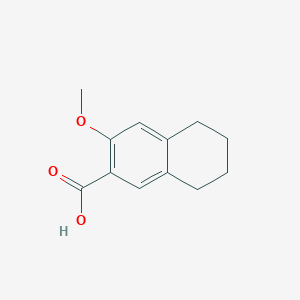
![Ethyl 2-azaspiro[3.3]heptane-5-carboxylate](/img/structure/B13518983.png)


![1-[(3S,4R)-3-amino-4-phenylpyrrolidin-1-yl]-2-(4,5,6,7-tetrahydrobenzotriazol-1-yl)ethanone;dihydrochloride](/img/structure/B13518994.png)
